methyl 3-(N-(2-(furan-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-(2-(furan-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate, also known as MFS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MFS is a sulfonamide derivative with a thiophene ring, and its synthesis involves the reaction of sulfonamide with thiophene and furan-3-yl ethyl bromide.
Scientific Research Applications
- Anticancer Properties : Some thiophene-based molecules exhibit anticancer effects. Researchers have explored their potential as chemotherapeutic agents .
- Anti-Inflammatory Activity : Thiophenes have demonstrated anti-inflammatory properties, making them relevant for treating inflammatory diseases .
- Antimicrobial Effects : Certain thiophene derivatives possess antimicrobial activity against bacteria and fungi .
- Voltage-Gated Sodium Channel Blockers : Articaine, a compound containing a 2,3,4-trisubstituted thiophene framework, is used as a dental anesthetic in Europe .
Organic Electronics and Semiconductors
Thiophene derivatives play a crucial role in organic electronics and semiconductor materials:
- Organic Field-Effect Transistors (OFETs) : Thiophene-based molecules contribute to the development of OFETs, which are essential components in electronic devices .
- Organic Light-Emitting Diodes (OLEDs) : The fabrication of OLEDs benefits from thiophene-mediated compounds .
Corrosion Inhibition
Thiophene derivatives find applications in industrial chemistry, particularly as corrosion inhibitors .
Material Science
The unique properties of thiophene derivatives make them valuable in material science:
Other Pharmacological Properties
Beyond the fields mentioned above, thiophene-containing compounds exhibit additional pharmacological effects:
- Antihypertensive Properties : Some thiophenes have antihypertensive effects .
- Anti-Atherosclerotic Activity : Certain derivatives show promise in preventing atherosclerosis .
Synthetic Strategies
Various synthetic methods lead to thiophene derivatives. These include condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . Additionally, recent advances in cyclization techniques have enabled the synthesis of 2,3,5-trisubstituted thiophenes .
Mechanism of Action
Target of Action
Thiophene derivatives, which this compound is a part of, have been known to exhibit a variety of biological effects, suggesting a broad range of potential targets .
Mode of Action
It’s worth noting that thiophene derivatives have been known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Thiophene derivatives have been known to influence a variety of biochemical pathways, suggesting a broad range of potential effects .
Result of Action
Thiophene derivatives have been known to exhibit a variety of biological effects, suggesting a broad range of potential outcomes .
properties
IUPAC Name |
methyl 3-[2-(furan-3-yl)ethylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5S2/c1-17-12(14)11-10(4-7-19-11)20(15,16)13-5-2-9-3-6-18-8-9/h3-4,6-8,13H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJBXCCMKOAZJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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